molecular formula C10H13FO B1343839 4-(4-Fluorophenyl)butan-1-ol

4-(4-Fluorophenyl)butan-1-ol

Cat. No.: B1343839
M. Wt: 168.21 g/mol
InChI Key: SFWCSEDMBWCHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)butan-1-ol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-(4-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H13FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2

InChI Key

SFWCSEDMBWCHQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of aluminium trichloride (10.2 g, 76.5 mmol) in dichloromethane (250 ml) at 0° C. was added with the borane-tert-butylamine complex (13.2 g, 153 mmol) and the mixture was left under stirring at 0° C. for 15 minutes. After that the mixture was added with 3-(4-fluorobenzoyl)propionic acid (5 g, 25.5 mmol) stirring at room temperature for 20 h, then added slowly with 0.2M HCl (75 ml) and extracted with ethyl acetate (3×100 ml). The combined organic phases were washed with 0.2M HCl and with a NaCl saturated solution, dried and the solvents were removed under reduced pressure. The resulting residue was purified by chromatography through a silica gel column, eluting with hexane:ethyl acetate, 8:2, thereby recovering 2.70 g of the title product as a colourless oil (63% yield).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
63%

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